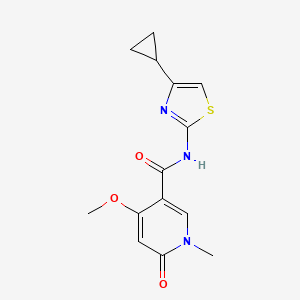

N-(4-cyclopropylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-cyclopropyl-1,3-thiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-17-6-9(11(20-2)5-12(17)18)13(19)16-14-15-10(7-21-14)8-3-4-8/h5-8H,3-4H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVMGRSMLLDTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC(=CS2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-cyclopropylthiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O2S. The compound features a dihydropyridine core that is substituted with a thiazole group and a methoxy moiety, contributing to its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 250.33 g/mol |

| SMILES | CC(=O)N1C(=C(C(=C1)C(=O)N)C)C)C(=O)SCC1=C(SC=N1)C(C)N(C)C |

| InChI Key | JXKQKQKXGZVZKM-UHFFFAOYSA-N |

This compound exhibits various biological activities through multiple mechanisms:

- Ion Channel Modulation : The compound has been shown to interact with voltage-gated potassium channels (KCNQ2), leading to neuronal hyperexcitability reduction in rat hippocampal slices. This effect suggests potential applications in treating neurological disorders such as epilepsy .

- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against a range of pathogens, including bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially making it useful in the treatment of inflammatory diseases .

Pharmacological Effects

The pharmacological profile of this compound includes:

| Effect | Description |

|---|---|

| Neuroprotective | Reduces neuronal hyperexcitability |

| Antimicrobial | Effective against various bacterial and fungal strains |

| Anti-inflammatory | Modulates inflammatory responses |

Case Study 1: Neuroprotection

In a study involving rat models, this compound was administered to assess its neuroprotective effects. Results showed a significant reduction in seizure-like activity when compared to control groups. The compound's ability to modulate KCNQ channels was highlighted as a key mechanism behind its protective effects against excitotoxicity .

Case Study 2: Antimicrobial Efficacy

A series of assays were conducted to evaluate the antimicrobial efficacy of the compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited MIC values in the low micromolar range, suggesting potent antimicrobial activity . Further investigations are warranted to explore the underlying mechanisms.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Observations

Structural Diversity: The target compound’s cyclopropylthiazole group distinguishes it from analogs like BK59151 (chlorophenyl) and the tetrazolyl derivative (). Cyclopropyl groups are known to enhance metabolic stability and membrane permeability, while thiazole rings may contribute to π-π stacking interactions in target binding .

Synthetic Accessibility :

- The target compound’s synthesis likely involves carboxamide coupling strategies similar to those in (e.g., HATU/DIPEA-mediated reactions) . However, yields for such reactions vary widely (22–90% in ), suggesting sensitivity to steric and electronic effects from substituents.

Physical and Biological Properties: Molecular Weight: The tetrazolyl analog () has a higher molecular weight (326.31 vs. 292.72 for BK59151), which may impact bioavailability.

Research Applications: BK59151 and related compounds are marketed for research use only (), highlighting their exploratory status. In contrast, pyridazinone derivatives () are explicitly designed as Trypanosoma cruzi proteasome inhibitors, indicating a therapeutic focus distinct from the antimicrobial applications of compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.